molecular formula C5H7BO2S B8674987 3-Thenylboronic acid

3-Thenylboronic acid

Cat. No. B8674987
M. Wt: 141.99 g/mol
InChI Key: JBWPAMVNJXDNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05962490

Procedure details

n-Butyllithium (2.5 M solution in hexane, 20 ml, 50 mmol) was added dropwise to a solution of 3-bromothiophene (8.15 g, 50 mmol) in THF (20 ml) at -78° C. under an argon atmosphere. The resulting solution was stirred at -78° C. for 45 min, and then added to a solution of triisopropyl borate (9.4 g, 50 mmol) in THF at -78° C. over 30 min through a steel cannula. The resulting reaction mixture was stirred at room temperature for 12 h and was decomposed by the addition of 100 ml 1N HCl. The aqueous layer was extracted with ether (2×100 ml) and the combined organic layers was extracted with 1 M NaOH (3×30 ml), the aqueous extract was acidified with concentrated HCl to pH 2 and extracted with ether (3×50 ml). The combined ether extract was washed once with water, dried over MgSO4 and filtered. Removal of the solvent gave 3-thenylboronic acid as a solid (5.2 g, 80% yield).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.Br[C:7]1[CH:11]=[CH:10][S:9][CH:8]=1.[B:12]([O:21]C(C)C)(OC(C)C)[O:13]C(C)C.Cl>C1COCC1>[CH:8]1[S:9][CH:10]=[CH:11][C:7]=1[CH2:1][B:12]([OH:21])[OH:13]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.15 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at -78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined organic layers was extracted with 1 M NaOH (3×30 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
WASH
Type
WASH
Details
was washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1=C(C=CS1)CB(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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